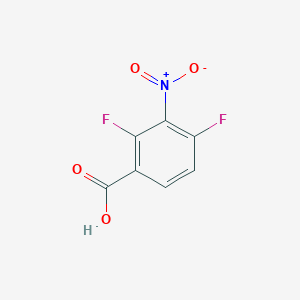

2,4-Difluoro-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBZLXKGWAKINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 2,4 Difluoro 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the benzene (B151609) ring. wikipedia.org The existing substituents on the 2,4-difluoro-3-nitrobenzoic acid ring, namely the two fluorine atoms, the nitro group, and the carboxylic acid group, significantly influence the regioselectivity and rate of these reactions. Both the nitro group and the carboxylic acid are deactivating, electron-withdrawing groups, which generally direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org Conversely, the fluorine atoms are deactivating yet ortho, para-directing.

The combined effect of these groups makes further electrophilic substitution on the this compound core challenging and often results in a mixture of products. The strong deactivation of the ring by the nitro and carboxyl groups generally outweighs the directing effect of the fluorine atoms. Therefore, electrophilic attack is not a commonly employed strategy for further functionalization of this particular molecule.

Nucleophilic Aromatic Substitution of Fluorine Atoms: Mechanisms and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, allowing for the displacement of one or both fluorine atoms by a variety of nucleophiles. wikipedia.org This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form the Meisenheimer complex, followed by elimination of the leaving group (in this case, a fluoride (B91410) ion). libretexts.org The stability of the Meisenheimer complex is crucial, and the nitro group at the 3-position can effectively delocalize the negative charge, particularly when the nucleophile attacks the carbon at the 2- or 4-position. lumenlearning.com

Regioselectivity in Nucleophilic Aromatic Substitution:

The position of nucleophilic attack is governed by the ability of the electron-withdrawing groups to stabilize the resulting intermediate. In this compound, both fluorine atoms are activated towards nucleophilic attack due to the ortho and para relationship with the nitro group. However, the fluorine at the 4-position is generally more susceptible to substitution than the fluorine at the 2-position. This is due to a combination of steric hindrance from the adjacent carboxylic acid group at the 1-position and the strong para-activating effect of the nitro group on the C-4 position.

For instance, the reaction of 4-fluoro-3-nitrobenzoic acid with a nucleophile readily leads to substitution of the fluorine atom, highlighting the activation provided by the adjacent nitro group. ossila.com In the case of this compound, selective substitution at the 4-position can often be achieved under controlled conditions.

Reduction Pathways of the Nitro Group: Synthetic Utility

The nitro group of this compound can be readily reduced to an amino group, providing a valuable synthetic handle for further functionalization. This transformation is of significant utility, as the resulting 3-amino-2,4-difluorobenzoic acid is a precursor to a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. wikipedia.org

Common Reduction Methods:

| Reagent/Catalyst | Conditions | Selectivity |

| H₂/Pd/C | Catalytic hydrogenation | Highly effective for both aromatic and aliphatic nitro groups, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., AcOH) | Mild method that can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions (e.g., AcOH) | Another mild and selective method for nitro group reduction. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | A classic and reliable method for the selective reduction of nitro groups. |

| NaBH₄/Ni(OAc)₂·4H₂O | Room temperature, wet CH₃CN | A convenient and high-yielding method for the reduction of various nitro compounds to their corresponding amines. orientjchem.org |

| Hydrazine glyoxylate/Zn or Mg | Room temperature | A selective and rapid method for reducing aromatic nitro groups in the presence of other reducible substituents like carboxylic acids and halogens. niscpr.res.in |

The chemoselective reduction of the nitro group in the presence of the carboxylic acid and fluorine atoms is a key consideration. orientjchem.org Reagents like iron in acetic acid or sodium borohydride (B1222165) in the presence of a nickel catalyst have been shown to be effective for this purpose. commonorganicchemistry.comorientjchem.org The resulting aniline (B41778) derivative opens up a plethora of synthetic possibilities, including diazotization reactions and amide bond formations.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of functional group interconversions, providing access to a range of important derivatives such as esters, amides, and acid halides. ub.edumsu.edu

Key Transformations of the Carboxylic Acid Group:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) or conversion to acid chloride first | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |

| Reduction to Alcohol | Strong reducing agents like LiAlH₄ or B₂H₆ | Primary Alcohol msu.eduimperial.ac.uk |

These transformations are fundamental in organic synthesis and allow for the incorporation of the 2,4-difluoro-3-nitrophenyl scaffold into larger and more complex molecules. For example, the formation of amides is a common strategy in the development of new drug candidates. The direct catalytic amidation of carboxylic acids with amines using boronic acid catalysts has also been reported as a highly effective method. organic-chemistry.org

Regioselectivity in Chemical Transformations

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of the chemistry of this compound. wikipedia.org As discussed in the preceding sections, the directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of various reactions.

Summary of Regioselective Considerations:

| Reaction Type | Preferred Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | Meta to NO₂ and COOH groups (C-5) | Strong deactivating and meta-directing nature of the nitro and carboxylic acid groups. wikipedia.orglibretexts.org |

| Nucleophilic Aromatic Substitution | C-4 | Strong para-activating effect of the nitro group and reduced steric hindrance compared to the C-2 position. wikipedia.orglumenlearning.com |

| Alkylation of Hydroxyl Groups (if present) | The more acidic hydroxyl group is typically alkylated preferentially. | The relative acidity of the hydroxyl groups, which can be influenced by the electronic effects of other substituents. |

Understanding and controlling regioselectivity is paramount for the efficient and predictable synthesis of desired target molecules derived from this compound. The strategic manipulation of reaction conditions and reagents allows chemists to selectively functionalize specific positions on the molecule, unlocking its full potential as a synthetic intermediate.

Advanced Applications of 2,4 Difluoro 3 Nitrobenzoic Acid As a Versatile Chemical Building Block

Strategic Utility in the Synthesis of Fluorinated Compounds with Enhanced Biological Activity

The utility of 2,4-Difluoro-3-nitrobenzoic acid as a building block is rooted in the distinct reactivity of its functional groups. The carboxylic acid group serves as a classic handle for forming amide bonds, esters, and other derivatives. The nitro group is a key synthetic precursor, readily reduced to an amine, which can then be used to construct a wide array of heterocyclic systems or to act as a hydrogen bond donor.

The two fluorine atoms are critical to its value. The fluorine at the 4-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various fragments. The fluorine at the 2-position, ortho to the carboxylic acid, can influence the conformation of the molecule and participate in crucial binding interactions within a biological target. This combination of reactive sites allows for a modular and divergent approach to synthesis, enabling the creation of diverse libraries of compounds for biological screening.

Contribution to Pharmaceutical Intermediate Synthesis and Drug Discovery Research

The compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, from antimicrobials to targeted cancer therapies.

Precursors for Kinase Inhibitors (e.g., B-Raf Kinase Inhibitors)

Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk Small molecule inhibitors that target specific kinases have become a major class of cancer therapeutics. ed.ac.uk A frequent mutation in melanoma and other cancers occurs in the B-Raf kinase, specifically the V600E mutation, which causes the kinase to be constitutively active. nih.govnih.gov

While direct synthesis of B-Raf inhibitors using this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant. The synthesis of various kinase inhibitors often involves the coupling of a heterocyclic core with a substituted aromatic ring. nih.gov The functional handles on this compound make it an ideal candidate for creating fragments that can be incorporated into such inhibitors. For instance, after reduction of the nitro group to an amine and coupling via its carboxylic acid, the resulting structure can be further elaborated into complex heterocyclic systems common in kinase inhibitors. selleckchem.com Second-generation RAF inhibitors are being developed to target RAF dimers and overcome resistance mechanisms that affect first-generation drugs. youtube.com

Intermediates for Fluoroquinolone Antimicrobials

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. google.comnih.gov The synthesis of many modern fluoroquinolones relies on fluorinated benzoic acid derivatives. A related compound, 2,4-difluoro-3-hydroxybenzoic acid, is a key starting material for the preparation of the novel antibacterial medicine Garenoxacin. google.com The nitro group of this compound can be chemically converted to the necessary hydroxyl group, positioning it as a viable precursor for Garenoxacin and other structurally similar fluoroquinolones. The core structure of these antibiotics is built upon a bicyclic system where the fluorine atom at the 6-position (corresponding to the 4-position of the starting benzoic acid) is often crucial for antibacterial activity. nih.govorientjchem.org

Building Blocks for Anti-inflammatory and Analgesic Agent Development

Research into new anti-inflammatory and analgesic agents is a constant pursuit in medicinal chemistry to find compounds with improved efficacy and fewer side effects. nih.govresearchgate.net While specific examples employing this compound are not widespread in the literature, the synthesis of novel compounds with potential anti-inflammatory and analgesic activities often utilizes building blocks containing fluorine and functionalities capable of forming heterocyclic rings. nih.govnih.govresearchgate.net The structural features of this compound make it a suitable starting point for generating novel chemical entities for screening in this therapeutic area. The synthesis of various biologically active phthalimide (B116566) analogs, which have shown analgesic and anti-inflammatory properties, demonstrates the utility of such core structures in drug development. researchgate.net

Application in Agrochemical Research: Herbicides and Pesticides Formulation

The development of effective and selective herbicides and pesticides is crucial for global food security. Organofluorine compounds represent a significant portion of modern agrochemicals. researchgate.net The phenoxyacetic acid herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is one of the most widely used herbicides for controlling broadleaf weeds. researchgate.net The structural features of fluorinated nitrobenzoic acids allow for the creation of molecules that can disrupt plant growth or pest metabolism. The specific substitution pattern of this compound can be exploited to design new active ingredients for agrochemical formulations, aiming for high potency and improved environmental profiles.

Role in Materials Science: Specialty Polymers and Coatings Development

Beyond life sciences, fluorinated compounds are integral to materials science for creating specialty polymers and coatings with unique properties such as high thermal stability, chemical resistance, and low surface energy. While direct applications of this compound in this field are not extensively documented, its structure lends itself to such uses. It can be envisioned as a monomer or an additive in the synthesis of advanced polymers. For example, a related compound, 4-Fluoro-3-nitrobenzoic acid, has been considered for creating block-co-polymers to construct polymersomes. Incorporation of the rigid, fluorinated aromatic structure of this compound into a polymer backbone could enhance its thermal and mechanical properties.

Analytical Chemistry Applications: Standard Reference Materials

In the realm of analytical chemistry, the purity and well-defined chemical nature of a compound are paramount for its use as a reference standard. While specific certification of this compound as a standard reference material by bodies such as the National Institute of Standards and Technology (NIST) is not prominently documented, the principles of analytical standardization suggest its potential utility in this capacity.

Reference materials are highly purified and characterized substances used for the calibration of analytical instruments, the validation of new analytical methods, and as a benchmark for quality control. For instance, NIST provides certified reference materials for compounds like p-Fluorobenzoic acid, which underscores the importance of fluorinated benzoic acids in analytical applications. lgcstandards.comsigmaaldrich.comnist.gov

The utility of a compound as a reference standard is contingent on its stability, purity, and the availability of reliable analytical methods for its characterization. Fluorinated benzoic acids, as a class, are utilized in various analytical studies, including as tracers in environmental and industrial processes. s4science.at The development of robust analytical methods, such as reverse-phase liquid chromatography-mass spectrometry (LC-MS/MS), allows for the sensitive and selective detection of these compounds. s4science.at

For a compound like this compound to be established as a reference standard, it would undergo rigorous purification and characterization using a suite of analytical techniques. These would typically include:

Chromatographic Methods (HPLC, GC): To determine purity and identify any potential impurities.

Spectroscopic Methods (NMR, IR, UV-Vis): To confirm the chemical structure and identify functional groups.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

Thermal Analysis (DSC, TGA): To assess thermal stability and melting point.

The data generated from these analyses would establish a comprehensive profile of the compound, ensuring its suitability as a reference point for quantitative and qualitative analyses in various research and industrial settings.

Table 1: Potential Analytical Techniques for Characterization of this compound as a Reference Standard

| Analytical Technique | Purpose | Illustrative Finding |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A high purity level, for instance, >99%, with minimal detectable impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts corresponding to the fluorine, hydrogen, and carbon atoms in the molecule, confirming the substitution pattern. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands indicative of carboxylic acid (O-H, C=O), nitro (N-O), and carbon-fluorine (C-F) bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A precise mass-to-charge ratio confirming the molecular formula C₇H₃F₂NO₄. |

Synthesis of Heterocyclic Compounds (e.g., Benzimidazole (B57391) Derivatives)

The structural attributes of this compound make it a highly valuable precursor for the synthesis of complex heterocyclic compounds, most notably benzimidazole derivatives. The benzimidazole scaffold is a core component in a wide array of medicinally important molecules. The presence of the nitro group and the fluorine atoms on the benzoic acid ring provides reactive sites for cyclization and further functionalization.

The general and most common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the context of using this compound, the carboxylic acid moiety would react with one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization to form the imidazole (B134444) ring. The nitro group on the benzoyl precursor can be advantageous as it can be subsequently reduced to an amino group, allowing for further derivatization of the resulting benzimidazole.

While direct and detailed experimental procedures for the synthesis of benzimidazoles starting specifically from this compound are not extensively reported in the provided search results, the synthesis of various substituted benzimidazoles from related nitrobenzoic acids is a well-established area of research. s4science.at These syntheses often employ a catalyst to facilitate the condensation and cyclization steps.

Table 2: Examples of Catalytic Systems for Benzimidazole Synthesis from Carboxylic Acids

| Catalyst | Reaction Conditions | Reference |

| Polymeric-based solid acid [PVP-SO₃H]HSO₄ | EtOH, room temperature or solvent-free, 80 °C | Recent achievements in the synthesis of benzimidazole derivatives - PMC |

| Brønsted acidic ionic liquid [DodecIm][HSO₄] | Mild reaction conditions | Recent achievements in the synthesis of benzimidazole derivatives - PMC |

| ZrO₂–Al₂O₃ solid acid | Thermal conditions | Recent achievements in the synthesis of benzimidazole derivatives - PMC |

| Er(OTf)₃ | Microwave irradiation, solvent-free | The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC |

The synthesis of a hypothetical 2-(2,4-difluoro-3-nitrophenyl)-1H-benzimidazole would proceed through the reaction of this compound with o-phenylenediamine. The reaction would likely be carried out at elevated temperatures, possibly with the aid of a dehydrating agent or a catalyst to promote the formation of the amide intermediate and subsequent cyclization. The resulting product would be a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of the fluorine and nitro substituents for further chemical transformations.

Computational and Theoretical Investigations of 2,4 Difluoro 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For aromatic compounds like 2,4-Difluoro-3-nitrobenzoic acid, basis sets such as 6-311++G(d,p) are commonly employed to ensure a high level of accuracy in these calculations. nih.gov

Table 1: Calculated Molecular and Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| Optimized Geometry | ||

| C-COOH Bond Length | ~1.48 Å | Reflects the single bond character with some conjugation to the ring. |

| C-NO₂ Bond Length | ~1.47 Å | Indicates the connection of the electron-withdrawing nitro group. |

| Electronic Properties | ||

| Dipole Moment | ~4.5 D | A significant dipole moment suggests a polar molecule. |

| HOMO Energy | -7.8 eV | Energy of the outermost electron orbital; related to electron-donating ability. |

| LUMO Energy | -3.2 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | A moderate gap suggests reasonable stability but susceptibility to certain reactions. |

Note: The data in this table is illustrative and based on typical values obtained for similar substituted nitrobenzoic acids using DFT calculations.

Prediction of Reaction Pathways and Regioselectivity

Theoretical chemistry is instrumental in mapping out potential routes for chemical reactions and predicting the favored products. By modeling the entire reaction coordinate, from reactants to products, chemists can identify the transition states—the highest energy points along the reaction pathway. The energy of these transition states, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

For this compound, computational studies can predict the regioselectivity of various reactions, such as nucleophilic aromatic substitution. The presence of two fluorine atoms and a nitro group on the benzene (B151609) ring creates a specific electronic landscape. The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. DFT calculations can quantify this effect by modeling the transition states for nucleophilic attack at different positions on the ring. The pathway with the lowest energy transition state will be the favored one, thus predicting the site of substitution. This type of analysis is crucial for designing synthetic routes that yield a specific isomer of a desired product. nih.gov For instance, in reactions like the aza-Henry reaction, computational analysis can determine which diastereomer is more likely to form by comparing the Gibbs free energies of the different transition state models. nih.gov

Table 2: Hypothetical Transition State Energies for Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

| C2 (ortho to NO₂) | 0 | Most favored product |

| C4 (para to NO₂) | +3.5 | Minor product |

| C6 (ortho to NO₂) | +1.2 | Secondary product |

Note: This table presents hypothetical data to illustrate how computational chemistry predicts regioselectivity. The actual values would depend on the specific nucleophile and reaction conditions.

Molecular Modeling and Conformational Analysis

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. quizlet.com Conformational analysis is the study of these different arrangements and their relative energies. For this compound, two key areas of flexibility are the rotation of the carboxylic acid group and the nitro group relative to the plane of the benzene ring.

Molecular modeling techniques, often using force fields or quantum mechanical methods, can systematically explore the potential energy surface of the molecule as these bonds are rotated. This process identifies the most stable conformations, which are the ones that the molecule is most likely to adopt. Steric hindrance between the bulky carboxylic acid and nitro groups and the adjacent fluorine atoms plays a significant role in determining the preferred conformation. The analysis reveals the dihedral angles that correspond to energy minima (stable conformers) and energy maxima (transitional states between conformers). Understanding the dominant conformation is essential as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. For instance, in cyclohexane, substituents in equatorial positions are generally more stable due to less steric strain. quizlet.com

Table 3: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Planar COOH and NO₂ | 0° | +2.5 (Steric Clash) |

| Orthogonal COOH | 90° | +1.8 |

| Twisted (Stable) | ~30° | 0 (Global Minimum) |

Note: The data is illustrative, highlighting the energetic cost of different spatial arrangements due to steric interactions.

Theoretical Insights into Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of calculated descriptors. nih.gov These descriptors offer a more nuanced understanding of chemical behavior than simple orbital energy analysis.

Chemical Potential (μ): Related to the "escaping tendency" of electrons. A higher chemical potential indicates a better nucleophile.

Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness. Softer molecules are more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Local reactivity descriptors , such as Fukui functions , pinpoint the most reactive sites within the molecule. The Fukui function predicts where a nucleophile, an electrophile, or a radical is most likely to attack. By calculating the values of these descriptors for each atom in this compound, a detailed map of its chemical reactivity can be constructed. This allows for precise predictions about which atoms will be involved in bond formation during a chemical reaction.

Table 4: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value | Interpretation |

| Global Descriptors | ||

| Chemical Potential (μ) | -5.5 eV | Moderately reactive, with a tendency to accept electrons. |

| Hardness (η) | 4.6 eV | Indicates a molecule of moderate stability. |

| Electrophilicity Index (ω) | 3.29 eV | A good electrophile, susceptible to nucleophilic attack. |

| Local Descriptors (Fukui Function) | ||

| f⁻ (for electrophilic attack) | Highest on C5 | Indicates the most likely site for an electrophile to attack. |

| f⁺ (for nucleophilic attack) | Highest on C2 and C4 | Predicts the most susceptible sites for a nucleophile to attack. |

Note: The values presented are for illustrative purposes to demonstrate the application of conceptual DFT in understanding chemical reactivity.

Spectroscopic and Analytical Characterization Techniques for 2,4 Difluoro 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2,4-Difluoro-3-nitrobenzoic acid, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of its molecular framework.

In a typical ¹H NMR spectrum, the aromatic protons would appear as distinct multiplets due to complex spin-spin coupling with each other and with the adjacent fluorine atoms. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms. The carboxylic acid proton would be expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR spectroscopy would reveal the carbon skeleton of the molecule. The spectrum would show seven distinct carbon signals. The carboxyl carbon would be found in the 165-175 ppm region. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants, appearing as doublets. The chemical shifts of the aromatic carbons are influenced by the fluorine and nitro substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected, one for each fluorine atom, unless accidental chemical shift equivalence occurs. The coupling between the two fluorine atoms and with the aromatic protons would provide crucial information for assigning their positions on the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound (Note: This is a predicted table based on general principles and data from similar compounds, as specific experimental data is not readily available.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | m | J(H,H), J(H,F) |

| ¹H (COOH) | >10 | br s | - |

| ¹³C (C=O) | 165 - 175 | s | - |

| ¹³C (Aromatic) | 110 - 160 | d, dd | J(C,F), J(C,C,F) |

| ¹⁹F | -110 to -140 | m | J(F,F), J(F,H) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid would be observed as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations, typically found near 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F stretching vibrations would give rise to strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. For the related isomer, 2,4-difluoro-5-nitrobenzoic acid, IR data has been recorded using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument nih.gov.

Table 2: Characteristic IR Absorption Bands for this compound (Note: Based on established correlation tables.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1700-1725 | Strong |

| Nitro | Asymmetric NO₂ stretch | 1530-1560 | Strong |

| Nitro | Symmetric NO₂ stretch | 1345-1385 | Strong |

| Aryl Fluoride (B91410) | C-F stretch | 1000-1300 | Strong |

| Aromatic | C=C stretch | 1450-1600 | Medium-Weak |

| Aromatic | C-H stretch | 3000-3100 | Medium-Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₃F₂NO₄), the molecular weight is 203.10 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203. Subsequent fragmentation would likely involve the loss of small molecules such as OH (m/z 186), NO₂ (m/z 157), and COOH (m/z 158).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The predicted exact mass for C₇H₃F₂NO₄ is 203.0030 nih.gov. This high level of accuracy is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.

Advanced Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

A reverse-phase HPLC method would typically be employed, using a C18 or similar nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the target compound from any impurities or starting materials. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic system and nitro group absorb strongly (e.g., around 254 nm). For isomers of dihydroxybenzoic acids, mixed-mode chromatography using reversed-phase anion- and cation-exchange columns has proven effective for achieving good separation and peak shape chemicalbook.com. This suggests that for complex mixtures containing this compound, advanced column chemistries could be highly beneficial.

X-ray Crystallography for Derivative Structure Determination

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of structure. For instance, converting the carboxylic acid to an ester or an amide can facilitate the growth of high-quality crystals.

The resulting crystal structure would reveal the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles. This information would confirm the substitution pattern on the benzene ring and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the solid state. For example, the crystal structure of benzoic acid and many of its derivatives reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups excenen.com. Similar interactions would be expected for derivatives of this compound.

Future Research Perspectives and Emerging Trends for 2,4 Difluoro 3 Nitrobenzoic Acid

Innovations in Synthetic Strategies and Green Chemistry Approaches

The traditional synthesis of fluorinated and nitrated aromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. Current research is focused on developing greener and more efficient synthetic routes to 2,4-Difluoro-3-nitrobenzoic acid and related compounds.

One area of innovation lies in the use of milder and more selective nitrating agents to replace the conventional mixed acid (a combination of nitric and sulfuric acid). ewadirect.com This not only improves the safety profile of the synthesis but can also lead to higher yields and fewer byproducts. Furthermore, the development of catalytic systems for nitration is a key goal. While not yet specifically applied to this compound, the use of catalysts in nitration reactions of other aromatic compounds has shown promise in reducing the environmental impact. google.com

Another green chemistry approach is the exploration of alternative solvents. Many existing procedures for the synthesis of similar compounds, such as 2-fluoro-3-nitrobenzoic acid, utilize solvents like 1,4-dioxane, which is considered environmentally undesirable. chemicalbook.com Research into benign solvent systems or even solvent-free reaction conditions is a critical direction for future work.

The principles of atom economy are also being applied to the synthesis of related structures. For instance, methods that avoid protecting groups or unnecessary derivatization steps are being sought. A patent for the preparation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid highlights a method that reduces steps and waste. google.com The application of similar principles to the synthesis of this compound could lead to more sustainable industrial production.

Design and Synthesis of Novel Derivatives with Tailored Reactivity Profiles

The functional groups of this compound—the carboxylic acid, the two fluorine atoms, and the nitro group—offer multiple sites for modification, allowing for the design and synthesis of a wide array of novel derivatives with tailored reactivity.

The carboxylic acid group can be readily converted into esters, amides, and other functionalities, providing a handle for attaching the molecule to various scaffolds or for modulating its physicochemical properties. The fluorine atoms are susceptible to nucleophilic aromatic substitution, enabling the introduction of a diverse range of substituents. ossila.com The nitro group can be reduced to an amine, which can then undergo a host of further transformations, including diazotization and coupling reactions, or serve as a nucleophile. ossila.com

Recent research on related nitroaromatic compounds demonstrates the potential for creating derivatives with specific biological activities. For example, novel 3-nitro-1H-1,2,4-triazole derivatives have been synthesized and shown to have promising antitrypanosomatid activity. nih.gov Similarly, the design and synthesis of new thieno[2,3-d]pyrimidine (B153573) derivatives have yielded compounds with antibacterial and antifungal properties. ijacskros.com These studies provide a blueprint for how derivatives of this compound could be designed to target specific biological pathways or receptors.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The integration of this compound synthesis and derivatization with advanced synthetic methodologies like flow chemistry and photocatalysis represents a significant frontier in chemical manufacturing.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. ewadirect.com The small reaction volumes and superior heat and mass transfer in flow reactors enhance safety and can lead to improved yields and purity. ewadirect.com The synthesis of explosives like TNT has been successfully and more safely achieved using flow chemistry, demonstrating the potential of this technology for other nitration processes. ewadirect.com Applying flow chemistry to the synthesis of this compound could enable safer, more efficient, and scalable production.

Photocatalysis is another emerging technology with the potential to revolutionize the synthesis of complex molecules. While direct photocatalytic synthesis of this compound has not been extensively reported, photocatalysis has been used for the degradation of related compounds like p-nitrobenzoic acid. nih.gov Research in this area is exploring the use of light-activated catalysts, such as titanium dioxide, to drive chemical reactions. nih.gov Future work could focus on developing photocatalytic methods for the selective fluorination or nitration of benzoic acid derivatives, potentially offering milder and more sustainable synthetic routes.

Interdisciplinary Research Applications and Synergies in Chemical Sciences

The unique combination of functional groups in this compound makes it a versatile building block with applications that span multiple disciplines within the chemical sciences.

In medicinal chemistry, this compound and its derivatives are valuable precursors for the synthesis of biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group for further elaboration. researchgate.net For example, related fluorinated nitrobenzoic acids are used in the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis DNA gyrase. researchgate.net

In materials science, the aromatic core and reactive functional groups of this compound make it a candidate for the development of novel polymers and functional materials. For instance, it is feasible to attach various polymers to the carboxylic acid group to create block copolymers for applications such as polymersomes. ossila.com

The study of this compound also contributes to a fundamental understanding of chemical reactivity. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atoms on the aromatic ring provides a rich platform for investigating reaction mechanisms and the principles of physical organic chemistry.

Future research will likely see increased collaboration between synthetic chemists, medicinal chemists, materials scientists, and computational chemists to fully exploit the potential of this compound and its derivatives. These interdisciplinary synergies will be crucial for translating the fundamental chemical properties of this molecule into practical applications that address challenges in medicine, technology, and beyond.

Q & A

Basic: What are the recommended methods for synthesizing 2,4-Difluoro-3-nitrobenzoic acid, and how can purity be optimized?

Answer:

Synthesis typically involves sequential nitration and fluorination of benzoic acid derivatives. A common route starts with 2,4-difluorobenzoic acid, followed by nitration at the meta position using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize by-products . Purification is achieved via recrystallization from ethanol/water mixtures, with purity assessed by HPLC (>98%) and melting point analysis (reported range: 175–178°C) . For optimization, reduce side reactions by maintaining stoichiometric excess of fluorinating agents (e.g., KF in DMF) and use inert atmospheres to prevent oxidation .

Advanced: How can X-ray crystallography tools like SHELXL and WinGX be applied to determine the crystal structure of this compound?

Answer:

The SHELX suite (e.g., SHELXL) is used for refining crystal structures by modeling anisotropic displacement parameters and validating hydrogen bonding networks. Key steps include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data from single crystals.

- Structure Solution: Employ direct methods in SHELXS to phase the structure, followed by full-matrix least-squares refinement in SHELXL .

- Validation: WinGX integrates ORTEP-3 for visualizing thermal ellipsoids and Mercury for analyzing π-π stacking interactions between aromatic rings . For nitro groups, verify torsion angles to confirm coplanarity with the benzene ring (idealized angle: 0–5°) .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of this compound derivatives?

Answer:

Discrepancies often arise in reaction yields or regioselectivity. Mitigation strategies include:

- Mechanistic Re-evaluation: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare activation energies of proposed pathways. For example, nitro group reduction may compete with electrophilic substitution, altering product ratios .

- Experimental Cross-Validation: Repeat reactions under varying conditions (e.g., solvent polarity, temperature) and characterize intermediates via LC-MS or in-situ IR spectroscopy .

- Crystallographic Evidence: Resolve ambiguous structures (e.g., positional isomers) via single-crystal XRD to confirm substituent positions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- NMR: ¹⁹F NMR shows distinct signals for fluorine at C2 (δ ≈ -110 ppm) and C4 (δ ≈ -105 ppm) due to differing electronic environments. ¹H NMR resolves the aromatic proton at C5 (δ ≈ 8.2 ppm, doublet) .

- IR: Confirm nitro group presence via asymmetric stretching at 1530 cm⁻¹ and symmetric stretching at 1350 cm⁻¹. Carboxylic acid O-H stretch appears as a broad peak near 3000 cm⁻¹ .

- Mass Spectrometry: ESI-MS in negative mode typically displays [M-H]⁻ at m/z 218.0 (calculated: 218.01) .

Advanced: How does the substitution pattern of fluorine and nitro groups influence the electronic properties and reactivity of this compound compared to its isomers?

Answer:

The ortho/para fluorine positions enhance electron-withdrawing effects, lowering the carboxylic acid’s pKa (≈1.8) compared to non-fluorinated analogs (≈2.2) . The meta nitro group directs electrophilic substitution to C5, as shown in bromination studies yielding 5-bromo derivatives . In contrast, the isomer 2,6-difluoro-4-nitrobenzoic acid exhibits stronger hydrogen bonding due to symmetric fluorine placement, altering solubility in polar solvents . Reactivity differences are quantified via Hammett σ values (σₘ for nitro: +0.71; σₚ for fluorine: +0.06) .

Advanced: What are the challenges in synthesizing this compound derivatives with specific functional groups, and how can reaction conditions be optimized?

Answer:

Challenges include:

- Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H₂) risks over-reduction to amines. Use partial pressure control (10–20 psi) or switch to Fe/HCl for selective nitro → hydroxylamine conversion .

- Fluorine Displacement: Nucleophilic aromatic substitution (e.g., with methoxide) is hindered by electron-deficient rings. Activate via Cu(I) catalysis in DMSO at 120°C to replace fluorine at C4 .

- Esterification: Avoid decarboxylation by using SOCl₂ for acid chloride formation before reacting with alcohols at 0°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.